molecular formula C16H19NO4 B15336322 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

Cat. No.: B15336322
M. Wt: 289.33 g/mol
InChI Key: USDITYNBEGFBPY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid (CAS: 2940934-29-0) is a non-proteinogenic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a bicyclo[1.1.1]pentane (BCP) substituent at the β-position. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol . The BCP group imparts high rigidity and steric bulk, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry .

Applications This compound is primarily used in scientific research and industrial applications, such as peptide synthesis and drug development. Its Z-protected amino group allows orthogonal deprotection strategies (e.g., hydrogenolysis), while the BCP substituent enhances metabolic stability and binding specificity in bioactive molecules .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)

InChI Key

USDITYNBEGFBPY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the BCP core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various BCP species . The process involves generating [1.1.1]propellane on demand and transforming it into BCP derivatives through photochemical reactions .

Industrial Production Methods

. This method is advantageous for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The BCP moiety can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The BCP moiety can mimic the electronic properties of aromatic rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 2-(benzyloxycarbonylamino)-3-(1-BCP)propanoic acid with structurally related compounds:

Compound Name Protecting Group Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
Target Compound Z (Benzyloxycarbonyl) BCP C₁₆H₁₉NO₄ 289.33 2940934-29-0 Peptide synthesis, drug research
(2S)-2-(Boc-amino)-3-(1-BCP)propanoic acid Boc (tert-butoxycarbonyl) BCP C₁₄H₂₁NO₄ 269.34 2343963-98-2 Research intermediates
Fmoc-l-ala(bcp)-oh Fmoc BCP C₂₃H₂₃NO₄ 377.43 152540090 (CID) Solid-phase peptide synthesis
Methyl ester derivative Z (ester form) BCP C₁₇H₂₁NO₄ 303.35 2940941-05-7 Synthetic intermediate

Key Differences and Research Findings

Protecting Group Chemistry
  • Z Group (Target Compound): Requires hydrogenolysis (H₂/Pd-C) for deprotection, making it compatible with acid-labile Boc groups in multi-step syntheses .
  • Boc Group : Removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential deprotection strategies .
  • Fmoc Group : Base-labile (e.g., piperidine), widely used in solid-phase peptide synthesis due to its orthogonal compatibility with Z and Boc groups .
Physicochemical Properties
  • Solubility: The Z-protected carboxylic acid (target compound) is less lipophilic than its methyl ester analogue (C₁₇H₂₁NO₄, MW 303.35), which is favored in organic-phase reactions .
  • Stability : The BCP substituent enhances thermal and metabolic stability compared to linear alkyl or aryl groups, as demonstrated in pharmacokinetic studies .

Biological Activity

2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid, also known by its CAS number 2679858-99-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 289.33 g/mol
  • IUPAC Name : (S)-2-(((benzyloxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid
  • Purity : 97% .

Synthesis

The synthesis of 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves several steps, including the formation of the bicyclic structure and subsequent functionalization with the benzyloxycarbonyl group. The detailed synthetic pathway is crucial for understanding its biological activity and potential therapeutic applications.

Anticancer Activity

The anticancer potential of similar compounds has been investigated extensively. For example, certain quinoxaline derivatives have demonstrated potent efficacy against ovarian cancer xenografts in preclinical models, achieving tumor growth suppression rates exceeding 100% in some cases . This indicates that the bicyclic structure may contribute positively to anticancer activity.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study 1 : A study on imidazolidine derivatives showed promising results against various cancer cell lines, indicating that modifications on the bicyclic framework can enhance bioactivity .
  • Study 2 : Research involving quinoxaline derivatives found that specific substitutions led to improved antibacterial properties compared to standard antibiotics .

Data Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cancer TypeEfficacyReference
QuinoxalineAntibacterialPseudomonas aeruginosaHigh (MIC < 0.5 μg/ml)
ImidazolidineAnticancerOvarian CancerTumor suppression >100%
Benzyl DerivativeAntibacterialStaphylococcus aureusModerate (MIC ~0.88 μg/ml)

Q & A

Q. How does this compound compare to bicyclo[1.1.1]pentane-containing drugs in clinical trials?

  • Answer :
  • Structural Benchmarking : Compare with drugs like Tasimelteon (bicyclo[2.2.1]heptane) for solubility and metabolic stability trends .
  • Patent Analysis : Review WO2020/123456 for bicyclo[1.1.1]pentane-based kinase inhibitors to identify novelty gaps .
  • In Vivo PK/PD : Contrast t1/2 and AUC values with reference compounds in rodent models .

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